molecular formula C11H15NO4 B13601334 Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate

Cat. No.: B13601334
M. Wt: 225.24 g/mol
InChI Key: NKABYEZWLYTBMU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylacetate, characterized by the presence of amino and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate typically involves the esterification of 2,5-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate exerts its effects involves interactions with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate
  • Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate
  • Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Uniqueness

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-14-7-4-5-9(15-2)8(6-7)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3

InChI Key

NKABYEZWLYTBMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C(=O)OC)N

Origin of Product

United States

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